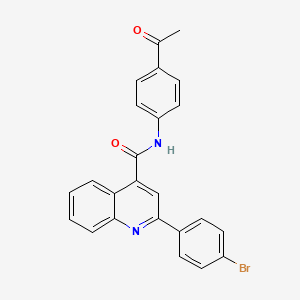
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide, also known as ABQ-48, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes involved in cancer cell proliferation and bacterial growth. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is a target for many anticancer drugs. It has also been reported to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to exhibit both biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of biofilms, which are protective layers formed by bacteria that can make them resistant to antibiotics. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been reported to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has several advantages and limitations for lab experiments. Its synthesis is relatively simple and can be carried out using readily available starting materials. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to exhibit good solubility in organic solvents, making it easy to handle in the lab. However, its low solubility in aqueous solutions can make it challenging to use in biological assays. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has also been found to exhibit poor stability in the presence of light and air, which can limit its shelf life.
将来の方向性
There are several future directions for the research and development of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent. Future research could focus on optimizing the synthesis of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide to improve its yield, purity, and stability. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide in vivo, including its absorption, distribution, metabolism, and excretion. Finally, further research could explore the potential of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide as a lead compound for the development of new anticancer and antibacterial agents.
合成法
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been synthesized using various methods, including the Pfitzinger reaction, the Friedlander reaction, and the Vilsmeier-Haack reaction. The most commonly used method for its synthesis is the Pfitzinger reaction, which involves the reaction of 4-bromoaniline and 4-acetylbenzoic acid with 2-cyanobenzaldehyde in the presence of an acid catalyst. The reaction yields N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide as a yellow crystalline solid with a melting point of 248-250°C.
科学的研究の応用
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and antimicrobial activities. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-bromophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c1-15(28)16-8-12-19(13-9-16)26-24(29)21-14-23(17-6-10-18(25)11-7-17)27-22-5-3-2-4-20(21)22/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFSVWMQZQFDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-bromophenyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121654.png)
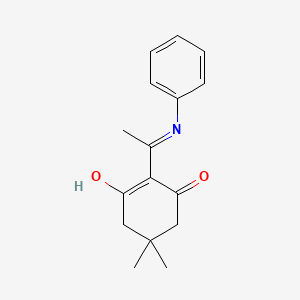
![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6121668.png)
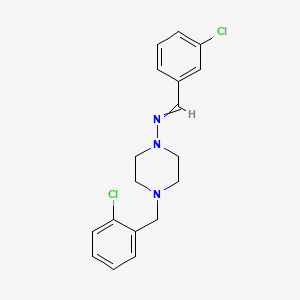
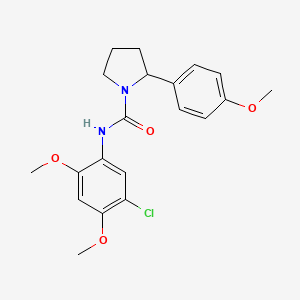

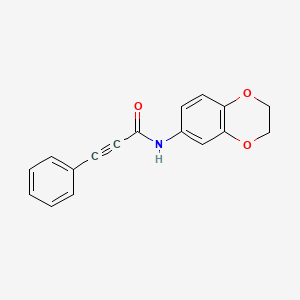
![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)
![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)